2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Based on its structural similarity to other pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones , it could potentially have antimicrobial properties. These compounds have been synthesized and evaluated for their antimicrobial activities .
In general, the mechanism of action of a compound depends on its chemical structure and the functional groups it contains. For instance, the presence of an amino group can confer significant basicity to a compound . The carbonyl group can be considered as an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyridinone derivative. The final step involves the formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxopyridinone moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the fluorophenyl group and the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. It could be investigated for its binding affinity to specific proteins or enzymes.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its fluorophenyl group and oxadiazole ring are common motifs in pharmacologically active compounds, suggesting possible applications in treating diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might lend itself to applications in electronics or catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 3,4-dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Uniqueness
Compared to these similar compounds, 2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with a 1,2,4-oxadiazole and a fluorophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O3/c23-16-7-4-14(5-8-16)21-25-22(31-26-21)15-6-9-19(29)27(12-15)13-17-11-20(30)28-10-2-1-3-18(28)24-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMREOLPGVFHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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